Iodo(~13~C_2_)acetic acid
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Overview
Description
Iodo(~13~C_2_)acetic acid is an organic compound with the chemical formula ICH₂CO₂H. It is a derivative of acetic acid, where two carbon atoms are isotopically labeled with carbon-13. This compound is known for its toxicity due to its ability to act as an alkylating agent, reacting with cysteine residues in proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iodo(~13~C_2_)acetic acid can be synthesized through the iodination of acetic acid. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as red phosphorus or hypochlorous acid, under controlled conditions. The reaction proceeds as follows:
CH3COOH+I2+Oxidizing agent→ICH2COOH+By-products
Industrial Production Methods
Industrial production of this compound involves similar iodination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of isotopically labeled carbon-13 in the starting material ensures the incorporation of the label into the final product .
Chemical Reactions Analysis
Types of Reactions
Iodo(~13~C_2_)acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of glycolic acid.
Reduction Reactions: The compound can be reduced to acetic acid using reducing agents like sodium borohydride.
Oxidation Reactions: It can be oxidized to form iodoacetic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Hydroxide ions in aqueous solution.
Reduction: Sodium borohydride in an appropriate solvent.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Glycolic Acid: Formed through nucleophilic substitution.
Acetic Acid: Formed through reduction.
Iodoacetic Acid Derivatives: Formed through oxidation.
Scientific Research Applications
Iodo(~13~C_2_)acetic acid is widely used in scientific research due to its ability to modify sulfhydryl groups in proteins. Its applications include:
Chemistry: Used as a reagent for the modification of cysteine residues in proteins.
Biology: Employed in studies involving enzyme inhibition, particularly those involving cysteine proteases.
Medicine: Investigated for its potential anti-tumor effects and its role in inhibiting glycolysis in cancer cells.
Industry: Utilized in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Mechanism of Action
The primary mechanism of action of iodo(~13~C_2_)acetic acid involves the alkylation of cysteine residues in proteins. This reaction prevents the re-formation of disulfide bonds, thereby inhibiting the activity of enzymes that rely on these bonds for their function. The compound specifically targets the thiol group of cysteine, leading to the formation of a stable thioether linkage .
Comparison with Similar Compounds
Similar Compounds
- Chloroacetic Acid
- Bromoacetic Acid
- Fluoroacetic Acid
- Iodoacetamide
Uniqueness
Iodo(~13~C_2_)acetic acid is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in nuclear magnetic resonance (NMR) studies. Additionally, its iodine atom provides distinct reactivity compared to other halogenated acetic acids, making it a valuable tool in various chemical and biological applications .
Properties
CAS No. |
1173023-74-9 |
---|---|
Molecular Formula |
C2H3IO2 |
Molecular Weight |
187.934 g/mol |
IUPAC Name |
2-iodoacetic acid |
InChI |
InChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1,2+1 |
InChI Key |
JDNTWHVOXJZDSN-ZDOIIHCHSA-N |
Isomeric SMILES |
[13CH2]([13C](=O)O)I |
Canonical SMILES |
C(C(=O)O)I |
Origin of Product |
United States |
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